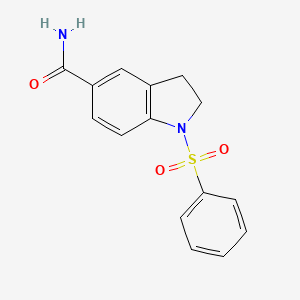

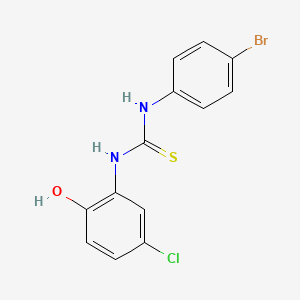

![molecular formula C19H19N5O2S B4618952 N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)

N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds like the specified benzamide derivative typically involves multiple steps, including the formation of core structures followed by functionalization. For example, synthesis routes can include the use of antipyrine derivatives as key intermediates, which are then further modified through reactions with various reagents to introduce additional functional groups or to form ring structures (Saeed et al., 2020; Saeed et al., 2015). Such synthetic routes are meticulously designed to ensure the formation of the desired compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using techniques like X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This allows for the analysis of molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and physical properties. Compounds in this category often exhibit significant intermolecular interactions, such as hydrogen bonding, which can influence their solid-state packing and stability (A. Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of a compound like "N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide" can be influenced by its functional groups and molecular structure. For instance, the presence of amino and carbonothioyl groups may allow for further chemical modifications, contributing to a wide range of potential reactions, such as nucleophilic substitutions or condensation reactions. These reactions can be utilized to synthesize derivatives with varied biological or physical properties (Youssef, 2009).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are significantly affected by their molecular structure. For example, the presence of rigid ring systems and hydrogen bonding can increase the melting point and decrease solubility in certain solvents. These properties are critical when considering the compound's applications in material science or pharmaceuticals.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Studies on similar compounds have shown a range of reactivities, allowing for the exploration of novel chemical reactions or the development of materials with specific chemical properties (Liu et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. The research demonstrated the potential of these compounds as antimicrobial agents, indicating their relevance in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Heterocyclic Synthesis for Drug Discovery

Fadda et al. (2012) reported on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of heterocyclic compounds in drug discovery and development (Fadda, Etman, El-Seidy, & Elattar, 2012).

Molecular Solids and Intermolecular Interactions

Research by Wang et al. (2014) focused on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds, highlighting the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. This study provides insight into the design of materials with specific properties based on molecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014).

Anticancer Agents and Chemical Characterization

Abu‐Hashem and Aly (2017) discussed the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents, illustrating the role of heterocyclic chemistry in developing novel therapeutic agents with potential anticancer activity (Abu‐Hashem & Aly, 2017).

TEMPO-Catalyzed Synthesis of Benzothiazoles

A study by Qian et al. (2017) presented a TEMPO-catalyzed electrochemical C–H thiolation method for the synthesis of benzothiazoles and thiazolopyridines from thioamides. This research highlights innovative approaches to synthesizing complex heterocyclic structures, which are valuable in various scientific applications (Qian, Li, Song, & Xu, 2017).

properties

IUPAC Name |

N-[(12,12-dimethyl-11-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-19(2)9-14-12(10-26-19)8-13-15(20-14)23-24-16(13)21-18(27)22-17(25)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H3,20,21,22,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHQBZOLPLXSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=C(C=C2CO1)C(=NN3)NC(=S)NC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)

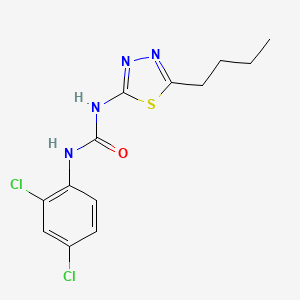

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)

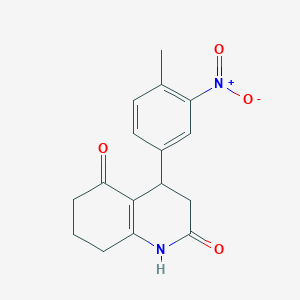

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)

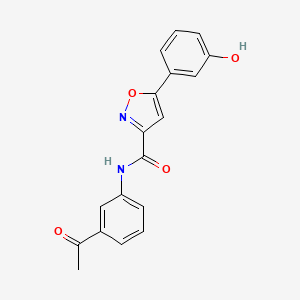

![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)

![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)

![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)